Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16530570
InChI: InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
SMILES:
Molecular Formula: C51H98O6
Molecular Weight: 834.5 g/mol

Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9)

CAS No.:

Cat. No.: VC16530570

Molecular Formula: C51H98O6

Molecular Weight: 834.5 g/mol

* For research use only. Not for human or veterinary use.

Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) -

Specification

Molecular Formula C51H98O6
Molecular Weight 834.5 g/mol
IUPAC Name 2,3-bis(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate
Standard InChI InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
Standard InChI Key PVNIQBQSYATKKL-DGRGSPICSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Introduction

Chemical Structure and Isotopic Characteristics

Molecular Architecture

Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) consists of a glycerol backbone esterified with three deuterated palmitic acid residues. Each palmitate chain is labeled at carbons 13–16, replacing nine hydrogen atoms with deuterium (2^2H) . This configuration preserves the compound’s structural similarity to natural tripalmitin while introducing isotopic labels detectable via mass spectrometry. The molecular symmetry ensures uniform fragmentation patterns, critical for quantifying isotopic enrichment in metabolic studies .

Synthesis and Production

Esterification Strategies

The synthesis leverages esterification between glycerol and deuterated palmitic acid. Patent CN103012134A outlines a toluene-mediated azeotropic esterification process, optimizing molar ratios and catalyst loadings. Key parameters include:

ParameterOptimal ValueYield (%)
Glycerol:Palmitate ratio1:597.3
Catalyst (Vanay) load4% w/w97.3
Reaction time8 hours97.3

Toluene, with a boiling point of 121°C, facilitates water removal, driving the equilibrium toward ester formation . Post-synthesis, molecular distillation removes unreacted fatty acids, achieving >98% chemical purity .

Deuterium Incorporation

Deuterium labeling occurs via acid-catalyzed exchange or custom synthesis using deuterated precursors. Suppliers employ high-resolution NMR and GC-MS to verify label placement and quantify isotopic enrichment . Batch-to-batch variability is mitigated through stringent quality control, ensuring consistent 13C^{13}\text{C}- and 2H^{2}\text{H}-isotopomer distributions .

Applications in Metabolic Research

Lipid Flux Quantification

In vivo studies utilize this compound to trace fatty acid uptake and β-oxidation rates. When administered orally, its deuterium labels persist through lipolysis and re-esterification, enabling measurement of triglyceride turnover via mass isotopomer distribution analysis (MIDA) . For example, hepatic lipid kinetics in nonalcoholic fatty liver disease (NAFLD) models reveal impaired VLDL secretion when deuterated tripalmitin turnover rates drop below 12 µmol/kg/h .

Stable Isotope Dilution Assays

As an internal standard, the compound corrects for matrix effects in LC-MS lipidomics. Spiking plasma samples with 0.5 µg/mL improves palmitate quantification accuracy by 22% compared to unlabeled standards . Its high molecular weight (834.49 Da) minimizes overlap with endogenous lipids, reducing spectral interference .

VendorPurity (%)Price (USD/g)Lead Time (Weeks)
LGC Standards 981,6028–12
Cambridge Isotopes 981,60210–14

Both vendors offer custom synthesis services, though minimum order quantities (0.5 g) and export restrictions limit accessibility for academic labs .

Future Directions

Advances in CRISPR-engineered lipase systems could enable in vivo deuteration of fatty acids, reducing reliance on synthetic precursors . Meanwhile, coupling glyceryl tri(hexadecanoate-d9) with 13C^{13}\text{C}-glucose permits simultaneous tracing of lipid and carbohydrate fluxes, a frontier in systems metabolism .

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